molecular formula C11H17N3O3 B1525847 2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid CAS No. 1178852-34-0

2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid

Cat. No. B1525847
M. Wt: 239.27 g/mol
InChI Key: KVBUAVBNICMFJA-UHFFFAOYSA-N
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Description

“2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 1178852-34-0 . Its IUPAC name is {4-[(3,3-dimethylbutanoyl)amino]-1H-pyrazol-1-yl}acetic acid . The molecular weight of this compound is 239.27 .


Molecular Structure Analysis

The InChI code for “2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid” is 1S/C11H17N3O3/c1-11(2,3)4-9(15)13-8-5-12-14(6-8)7-10(16)17/h5-6H,4,7H2,1-3H3,(H,13,15)(H,16,17) .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Bioassay Screening of Dimeric Organotin Derivatives :

    • Researchers synthesized dimeric bis[dicarboxylatotetraorganodistannoxanes] using bis(pyrazol-1-yl)acetic acid and observed their structural characteristics. The compounds exhibited certain cytotoxicities for Hela cells in vitro, suggesting potential applications in biochemical research and drug development (Wen et al., 2005).
  • Characterization and Fluorescent Property of Pyrazolines :

    • A series of 1,3,5-triaryl-2-pyrazolines were synthesized and characterized. Their fluorescent properties in the blue region of the visible spectrum indicate potential applications in material science and photophysics (Hasan et al., 2011).

Catalytic and Corrosion Inhibition Applications

  • Ammoxidation of Alcohols using Cu(II)/pypzacac Complexes :

    • The study explored the use of pyrazol-1-ylacetic acid derivatives in catalyzing the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water. This has implications in green chemistry and industrial applications (Xie et al., 2014).
  • Corrosion Inhibitors for Mild Steel in Acidic Media :

    • Pyrazoline derivatives, closely related to pyrazol-1-ylacetic acid, were studied as corrosion inhibitors for mild steel, demonstrating significant effectiveness. This research has practical applications in material science and engineering (Lgaz et al., 2018).

Biological and Medicinal Applications

  • Analgesic and Anti-Inflammatory Activities of Pyrazolone Derivatives :

    • Research into pyrazolone derivatives, structurally related to pyrazol-1-ylacetic acid, revealed their potential as analgesic and anti-inflammatory agents, suggesting applications in pharmaceutical development (Şüküroğlu et al., 2005).
  • Anti-Tumor Activity of Silver Complexes with Pyrazol-1-ylacetate Derivatives :

    • Novel silver complexes based on bis(pyrazol-1-yl)acetic acid derivatives demonstrated significant in vitro antitumor activity, indicating their potential in cancer therapy research (Pellei et al., 2023).

properties

IUPAC Name

2-[4-(3,3-dimethylbutanoylamino)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)4-9(15)13-8-5-12-14(6-8)7-10(16)17/h5-6H,4,7H2,1-3H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBUAVBNICMFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CN(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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